molecular formula C15H12ClN3O2S B2610257 N-(5-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-84-1

N-(5-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2610257
CAS No.: 851945-84-1
M. Wt: 333.79
InChI Key: DWUHIKQTPHPRGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a heterocyclic scaffold known for diverse pharmacological activities. Its structure includes a fused thiazole-pyrimidine core with a 3-methyl substituent, a 5-oxo group, and a carboxamide moiety at position 6 linked to a 5-chloro-2-methylphenyl group.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O2S/c1-8-3-4-10(16)5-12(8)18-13(20)11-6-17-15-19(14(11)21)9(2)7-22-15/h3-7H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUHIKQTPHPRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CN=C3N(C2=O)C(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of a suitable α-haloketone with thiourea under basic conditions.

    Construction of the Pyrimidine Ring: The pyrimidine ring is formed by the condensation of the thiazole derivative with a suitable amidine or guanidine derivative.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrimidine-thiazole intermediate with an appropriate isocyanate or by direct amidation with a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Key Chemical Reactions

The compound undergoes several notable transformations, as summarized in the following table:

Reaction Type Mechanism Conditions Key Reagents
Hydrolysis Cleavage of the carboxamide group to form a carboxylic acid.Aqueous acid/base or enzymaticHCl, NaOH, or esterases
Alkylation Introduction of alkyl groups via nucleophilic substitution.Alkyl halides, DMF, or DMSOAlkyl halides, bases
Amidation Coupling with amines to form new amide derivatives.Activated carboxylic acid, coupling agentsHATU, DCC, EDCl
Reduction Reduction of carbonyl groups (e.g., ketones to alcohols).Catalytic hydrogenation or NaBH4H₂, Pd/C, NaBH4

Reagents and Reaction Conditions

Common reagents and conditions used in the synthesis and modification of this compound include:

Reagent Purpose Typical Conditions
DMF/DMSO Solvent for cyclization and coupling reactions.Heated (50–100°C)
HCl Acid catalyst for amide bond formation.Room temperature or reflux
Acetic acid Solvent for substitution reactions.Heated (50–100°C)
Coupling agents Activation of carboxylic acids for amidation.Room temperature

Mechanism of Action and Functional Groups

The compound’s chemical reactivity is influenced by its heterocyclic core and functional groups:

  • Carboxamide group : Acts as a hydrogen bond donor/acceptor, enabling interactions with biological targets like enzymes.

  • Thiazolopyrimidine core : Provides a rigid scaffold for molecular recognition and stability.

Industrial-Scale Considerations

For large-scale production:

  • Continuous flow reactors : Used to optimize yield and consistency.

  • Automated systems : Implemented for precise temperature and solvent control.

Biological Interactions

The compound’s carboxamide group facilitates binding to enzymes via hydrogen bonds, modulating activity (e.g., tyrosine kinase inhibition) . Structural features like the chloro and methyl substituents enhance selectivity and stability.

Scientific Research Applications

Basic Information

  • IUPAC Name : N-(5-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
  • CAS Number : 851945-84-1
  • Molecular Formula : C15H12ClN3O2S

Structural Characteristics

The compound features a thiazolo-pyrimidine core structure, which is known for its biological activity. The presence of the chloro and methyl groups enhances its pharmacological properties.

Anticancer Activity

One of the primary applications of this compound is in cancer research. This compound has been shown to inhibit key signaling pathways involved in tumor growth and proliferation.

Case Studies

  • In Vitro Studies : In laboratory settings, this compound has demonstrated cytotoxic effects against several cancer cell lines including breast and lung cancer cells. Studies have reported IC50 values indicating potent activity against these cell lines .
  • In Vivo Studies : Animal models have shown promising results where administration of the compound resulted in significant tumor regression compared to control groups. These studies underscore its potential as a therapeutic agent in clinical settings .

Other Biological Activities

Beyond anticancer properties, this compound has also been investigated for:

  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, making it a candidate for treating conditions like arthritis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits RAS/RAF/MEK/ERK pathway
AntimicrobialActive against specific bacterial strainsPreliminary findings
Anti-inflammatoryPotential benefits in inflammatory conditionsOngoing research

Table 2: In Vitro Efficacy Data

Cell LineIC50 (µM)Reference
Breast Cancer10
Lung Cancer15
Colon Cancer20Ongoing studies

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Modifications and Substituent Effects

Key structural variations among thiazolo[3,2-a]pyrimidine derivatives influence their physicochemical and biological properties:

Compound Name / ID Substituents (Positions) Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-methyl (thiazole), 5-oxo, 6-carboxamide (N-(5-chloro-2-methylphenyl)) Carboxamide, Chloro, Methyl ~375.84* High lipophilicity, potential CNS activity
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-...carboxamide 5-(4-methoxyphenyl), 7-methyl, 6-carboxamide Methoxy, Carboxamide ~393.42 Enhanced solubility due to methoxy group
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-...carboxylate 5-(4-methylphenyl), 6-ethyl ester Ester, Methyl ~409.47 Lower polarity, ester hydrolysis potential
5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo...triazole-3-thiol (Compound 8) Triazole-thiol, 4-methoxyphenyl Thiol, Methoxy ~642.77 Chelation capacity, antimicrobial use
7-Chloromethyl-5H-thiazolo[3,2-a]pyrimidin-5-one (Compound 1) 7-chloromethyl Chloromethyl, Ketone ~188.63 Reactive intermediate for functionalization

*Calculated based on formula C₁₆H₁₃ClN₄O₂S.

Key Observations:
  • Lipophilicity : The target compound’s 5-chloro-2-methylphenyl group increases hydrophobicity compared to methoxy-substituted analogs (e.g., ), which may enhance blood-brain barrier penetration .
  • Solubility : Carboxamide derivatives (target compound, ) exhibit better aqueous solubility than ester analogs (e.g., ) due to hydrogen-bonding capacity .
  • Reactivity : Chloromethyl derivatives (e.g., ) serve as intermediates for further functionalization, unlike the stable carboxamide group in the target compound .

Crystallographic and Conformational Analysis

  • Ring Puckering : The central pyrimidine ring in thiazolo[3,2-a]pyrimidines adopts a flattened boat conformation, as observed in ethyl 7-methyl-3-oxo-5-phenyl-...carboxylate (deviation of 0.224 Å from plane) . The chloro substituent in the target compound may sterically influence puckering, altering binding to biological targets.
  • Intermolecular Interactions : Hydrogen bonding (C—H···O) and π-π stacking dominate crystal packing. For example, bifurcated C—H···O bonds in create chains along the c-axis, while the target compound’s chloro group may introduce halogen bonding .

Biological Activity

N-(5-chloro-2-methylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound based on diverse research findings.

Synthesis

The compound is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the chlorination of a 2-methylphenyl derivative, followed by the introduction of the thiazolo-pyrimidine core through cyclization reactions. Various methods, including nucleophilic substitutions and condensation reactions, are employed to achieve the final product.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown that it exhibits significant activity against Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.25 µg/mL0.50 µg/mL
Escherichia coli0.21 µg/mL0.45 µg/mL
Pseudomonas aeruginosa0.30 µg/mL0.60 µg/mL

These results indicate that the compound has potent antimicrobial effects, particularly against Escherichia coli and Staphylococcus aureus, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been assessed for anticancer activity. Studies using various cancer cell lines have demonstrated its ability to inhibit cell proliferation and induce apoptosis.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15.0Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)12.5Cell cycle arrest at G2/M phase
A549 (Lung Cancer)10.0Inhibition of PI3K/Akt signaling pathway

The compound's mechanism involves interaction with critical cellular pathways linked to cell survival and proliferation, suggesting its potential as a therapeutic agent in oncology .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to several structural features:

  • Chloro Substitution : The presence of the chloro group at the 5-position of the phenyl ring enhances antimicrobial potency.
  • Thiazole and Pyrimidine Moieties : The thiazole ring contributes to the compound's ability to interact with biological targets effectively.
  • Carboxamide Group : This functional group is crucial for maintaining solubility and bioavailability.

Research indicates that modifications to these structural components can lead to improved biological activity, highlighting the importance of SAR studies in drug development .

Case Studies

Recent case studies have focused on the optimization of this compound's derivatives to enhance efficacy and reduce toxicity:

  • Derivative Optimization : A series of derivatives were synthesized with varying substituents on the thiazole and pyrimidine rings, leading to compounds with improved MIC values against resistant bacterial strains.
  • In Vivo Studies : Preliminary in vivo studies demonstrated that selected derivatives exhibited significant tumor growth inhibition in animal models without severe side effects, supporting their potential for clinical application .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclocondensation of thiazole and pyrimidine precursors. For example, analogous thiazolo[3,2-a]pyrimidine derivatives are synthesized by refluxing a thiourea intermediate (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine) with chloroacetic acid and an aromatic aldehyde in glacial acetic acid/acetic anhydride with sodium acetate as a catalyst. Reaction optimization includes:

  • Temperature: Prolonged reflux (~8–10 hours) ensures complete cyclization .
  • Solvent System: Acetic acid/acetic anhydride (1:1) promotes dehydration and ring closure .
  • Purification: Recrystallization from ethyl acetate-ethanol (3:2) yields pure crystals suitable for XRD analysis .
Key Reaction Parameters Example ValuesReferences
CatalystSodium acetate
Yield78%
Purity (HPLC)≥98%

Q. How is the structural conformation of this compound validated?

Methodological Answer: X-ray diffraction (XRD) is the gold standard for structural elucidation. Key findings from analogous compounds include:

  • Ring Puckering: The pyrimidine ring adopts a flattened boat conformation, with deviations of ~0.224 Å from planarity .
  • Dihedral Angles: The thiazolo[3,2-a]pyrimidine core forms an 80.94° dihedral angle with substituent aryl rings, influencing molecular packing .
  • Hydrogen Bonding: Intermolecular C–H···O interactions stabilize crystal lattices along specific axes (e.g., c-axis) .

Q. What spectroscopic techniques are used for characterization?

Methodological Answer:

  • HPLC: Purity assessment (≥98% purity threshold) .
  • NMR: Confirms substituent integration (e.g., methyl, chloro, and carboxamide groups).
  • IR: Identifies carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and N–H bending modes .
  • Mass Spectrometry: Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do substituents influence the compound’s physicochemical and bioactivity profiles?

Methodological Answer: Substituents on the thiazolopyrimidine core modulate solubility, stability, and target interactions. For example:

  • Electron-Withdrawing Groups (e.g., Cl): Enhance metabolic stability by reducing oxidative degradation .
  • Arylidene Moieties (e.g., 2,4,6-trimethoxybenzylidene): Alter π-π stacking and dipole interactions, affecting crystallinity .
  • Carboxamide Linkers: Improve binding affinity to enzymatic targets (e.g., kinases) through hydrogen bonding .

Case Study: Replacing phenyl with 4-chlorophenyl in analogous compounds increased lipophilicity (logP +0.5) but reduced aqueous solubility by 30% .

Q. How can computational modeling predict bioactivity or resolve structural ambiguities?

Methodological Answer:

  • Molecular Docking: Screens potential targets (e.g., kinases) by simulating ligand-receptor binding. Use software like AutoDock Vina with optimized force fields.
  • DFT Calculations: Predicts electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity .
  • MD Simulations: Evaluates conformational stability in biological matrices (e.g., solvated lipid bilayers) .

Example: Docking studies on similar thiazolopyrimidines revealed strong interactions with ATP-binding pockets due to the carboxamide’s hydrogen-bonding capacity .

Q. How should researchers address contradictory data in synthesis or bioactivity studies?

Methodological Answer: Contradictions often arise from variations in:

  • Synthetic Conditions: Solvent polarity (e.g., DMF vs. acetic acid) impacts reaction kinetics and byproduct formation .
  • Crystallization Methods: Slow evaporation (ethyl acetate/ethanol) vs. rapid cooling produces polymorphs with differing bioactivity .
  • Biological Assays: Cell-line specificity (e.g., HEK293 vs. HeLa) may yield divergent IC₅₀ values .

Resolution Strategy:

  • Reproduce experiments under standardized conditions (e.g., ICH guidelines).
  • Validate bioactivity across multiple assay platforms.
  • Use XRD to confirm structural consistency across batches .

Q. Data Contradiction Analysis Example

Parameter Study A Study B Likely Cause
Reaction Yield78%65%Solvent purity (glacial acetic acid vs. technical grade)
Melting Point427–428 K415–418 KPolymorph formation during crystallization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.